molecular formula C12H9ClN2 B12362997 2-(chloromethyl)-9bH-perimidine

2-(chloromethyl)-9bH-perimidine

Cat. No.: B12362997
M. Wt: 216.66 g/mol
InChI Key: XYWITOVPSQGTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-9bH-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloromethyl group in the 2-position of the perimidine ring enhances its reactivity, making it a valuable compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-9bH-perimidine typically involves the reaction of 2-aminobenzylamine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently cyclized to form the perimidine ring. The chloromethyl group is introduced via chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-9bH-perimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted perimidines.

    Oxidation: The compound can be oxidized to form perimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the perimidine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted perimidines with various functional groups.

    Oxidation: Perimidine N-oxides.

    Reduction: Reduced perimidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-9bH-perimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-9bH-perimidine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group acts as an electrophile, forming covalent bonds with nucleophilic amino acids in proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

    2-Chloromethyl-4-methylquinazoline: Similar in structure but with a quinazoline ring instead of a perimidine ring.

    2-Chloromethyl-5-nitroimidazole: Contains a nitro group, which imparts different reactivity and biological activity.

    2-Chloromethyl-6-methylpyridine: A pyridine derivative with different electronic properties.

Uniqueness: 2-(Chloromethyl)-9bH-perimidine is unique due to its perimidine ring structure, which provides distinct electronic and steric properties. The presence of the chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(chloromethyl)-9bH-perimidine

InChI

InChI=1S/C12H9ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6,12H,7H2

InChI Key

XYWITOVPSQGTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CC3=NC(=NC(=C1)C23)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.